molecular formula C7H14O6 B7788572 Methyl alpha-D-mannopyranoside CAS No. 25281-48-5

Methyl alpha-D-mannopyranoside

Cat. No. B7788572
CAS RN: 25281-48-5
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VEIUFWFVSA-N
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Description

Methyl α-D-mannopyranoside is a compound that belongs to the class of organic compounds known as o-glycosyl compounds . It is a competitor inhibitor of the binding of mannose by Escherichia coli . It is used for the differentiation of Listeria species .


Synthesis Analysis

Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . Direct regioselective acylation of methyl α-D-mannopyranoside (MDMP) derivatives 2 - 6 afforded from the 6- O -butyryl derivative . This isolated 6- O -derivative was converted to 2,3,4-tri- O -acyl derivatives .


Molecular Structure Analysis

The crystal and molecular structure of a synthetic mannosyl disaccharide, methyl O-alpha-D-mannopyranosyl- (1----2)-alpha-D-mannopyranoside, has been determined from X-ray diffractometer data .


Chemical Reactions Analysis

The acylated derivatives of Methyl α-D-mannopyranoside showed moderate to good antimicrobial activity . A SAR study demonstrated that lauroyl and myristoyl acyl chains combined with mannopyranose were particularly effective against bacteria .


Physical And Chemical Properties Analysis

Methyl α-D-mannopyranoside has a molecular weight of 194.18 g/mol . It is a compound that belongs to the class of organic compounds known as o-glycosyl compounds .

Scientific Research Applications

  • Prevention of Bacterial Infection : Methyl alpha-D-mannopyranoside has been studied for its ability to prevent infection of the urinary tract of mice with Escherichia coli by blocking bacterial adherence, showing a considerable reduction in bacteriuric mice. However, it was inactive against Proteus mirabilis due to its inability to inhibit adherence to epithelial cells in vitro (Aronson et al., 1979).

  • Treatment of Arthritis : Research has shown that methyl alpha-D-mannopyranoside can inhibit both inflammation and destructive arthritic changes in rat adjuvant arthritis, suggesting its possible immunoregulatory mechanism. This was the first time a therapeutic effect of simple carbohydrates on rat adjuvant arthritis has been described (Prokopova et al., 1993).

  • Structural Studies of Lectin Binding : The structure of the saccharide-binding site of concanavalin A complexed with methyl alpha-D-mannopyranoside has been studied, revealing how the molecule is bound in a shallow crevice near the surface of the protein. This has provided insights into lectin-carbohydrate interactions (Derewenda et al., 1989).

  • Antimicrobial and Antiviral Studies : A series of methyl alpha-D-mannopyranoside derivatives were synthesized and evaluated for their antimicrobial and antiviral activities, demonstrating potential as antimicrobial agents. These compounds also showed better binding affinity than the parent drug in molecular docking simulations against SARS-CoV-2 M-pro protein (Yasmin et al., 2021).

  • Inhibiting Bacterial Adhesion : Alpha-D-mannopyranosides, including methyl alpha-D-mannopyranoside, have been shown to inhibit the adhesion of E. coli to mannosylated surfaces, providing a therapeutic opportunity for the treatment and prevention of urinary tract infections (Abgottspon et al., 2010).

  • Binding Studies with Lectins : Research has focused on determining the association constants for the binding of methyl alpha-D-mannopyranoside to concanavalin A, providing valuable information about the lectin-carbohydrate interaction and the energetics of such bindings (Van Landschoot et al., 1980).

Mechanism of Action

Methyl α-D-mannopyranoside functions by displacing glucose bond to lectin . Molecular docking analysis demonstrated crucial interactions involved in assessing the binding affinity of ligands 1 - 6 for the active sites of Escherichia coli (4XO8) and Aspergillus flavus (1R51) .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Methyl α-D-mannopyranoside derivatives were designed, synthesized, and their structures were ascertained via spectral analyses . These derivatives were assessed in vitro to identify potential antibacterial or antifungal potential antimicrobial candidate(s) against human and plant organisms . The results of this investigation may help create MDMP derivative-based multidrug-resistant antimicrobial agents .

Relevant Papers

  • "Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents" .
  • "Molecular Recognition of Methyl α-d-Mannopyranoside by Antifreeze (Glyco)Proteins" .
  • "Branched α- d -mannopyranosides: a new class of potent FimH" .

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1
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InChI Key

HOVAGTYPODGVJG-VEIUFWFVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
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Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
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Molecular Formula

C7H14O6
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DSSTOX Substance ID

DTXSID10897266
Record name Methyl alpha-D-mannopyranoside
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Molecular Weight

194.18 g/mol
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Physical Description

White to slightly gray odorless powder; [Acros Organics MSDS]
Record name Methyl alpha-D-mannopyranoside
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Product Name

Methyl alpha-D-mannopyranoside

CAS RN

617-04-9, 25281-48-5
Record name Methyl α-D-mannopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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